2-[3-(2-methylpropoxy)phenyl]acetic Acid
Description
2-[3-(2-Methylpropoxy)phenyl]acetic acid is a phenylacetic acid derivative characterized by a 2-methylpropoxy (isobutoxy) group at the meta position of the phenyl ring and an acetic acid moiety at the adjacent carbon. This compound is of interest in medicinal chemistry due to its role as a structural component in larger bioactive molecules.
Properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-3-4-10(6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDGAOWKXCFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2-Methylpropoxy)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid and 2-methylpropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The 3-bromophenylacetic acid undergoes a nucleophilic substitution reaction with 2-methylpropanol in the presence of a base to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[3-(2-Methylpropoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-[3-(2-methylpropoxy)phenyl]acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and specialty chemicals due to its unique structural properties.
Reagent in Chemical Reactions
- The compound acts as a reagent in several chemical reactions, facilitating the formation of new bonds and structures. Its utility in organic synthesis is well-documented, making it a valuable asset in chemical research and development.
Biological Research
Potential Biological Activities
- Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Study: Antibacterial Mechanism
- A study investigated the antibacterial mechanism of phenylacetic acid derivatives, revealing that they could disrupt cell membrane integrity and inhibit protein synthesis in pathogens like Agrobacterium tumefaciens . This suggests that this compound could be explored further for its antibacterial applications.
Medical Applications
Therapeutic Potential
- The compound is being studied for its potential therapeutic applications, particularly as a precursor in drug development. Its structural characteristics may allow for modifications that enhance efficacy against specific diseases.
Case Study: Drug Development
- In the context of drug development, related compounds like Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) have been successfully developed to treat hyperuricemia and gout . This highlights the potential of derivatives of this compound in pharmaceutical research.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is used as a building block for synthesizing specialty chemicals. Its versatility allows it to be incorporated into various formulations, enhancing product performance across different sectors.
Synthesis of Polymers
- The compound also finds application in polymer chemistry, where it serves as a monomer or additive to improve the properties of polymeric materials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpropoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound shares structural motifs with several derivatives, differing in substituents, ring systems, or functional groups. Key examples include:
2-[3-(2-Methylpropoxy)phenoxy]acetic Acid
- Structure: Differs by an additional oxygen atom, forming a phenoxy-acetic acid backbone.
- Properties :
- Applications: Not explicitly stated, but phenoxyacetic acids are commonly used in agrochemicals and pharmaceuticals.
[(5R)-4-([3-(2-Methylpropoxy)phenyl]acetyl)-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic Acid (Compound 9g)
- Structure : Integrates the target compound as an acetylated side chain on a diazepine-pyrido ring system with a trifluoromethyl group.
- Properties: Molecular Weight: 465.47; Higher lipophilicity (XlogP = 3.6) due to the CF₃ group . Hydrogen Bonding: 9 acceptors, 2 donors, influencing receptor binding.
Febuxostat (2-[3-Cyano-4-(2-Methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic Acid)
- Structure: Features a thiazole ring and cyano group replacing the acetic acid moiety.
- Properties :
- Applications : Clinically used to treat hyperuricemia and gout by inhibiting uric acid production .
2-(3-(Benzyloxy)-4-Methoxyphenyl)acetic Acid
- Structure : Substituted with benzyloxy and methoxy groups on the phenyl ring.
- Properties :
- Applications : Intermediate in synthesizing anti-inflammatory or antimicrobial agents.
Key Differences and Implications
Bioactivity: The addition of a diazepine ring and trifluoromethyl group in Compound 9g enhances receptor binding affinity and metabolic stability compared to the simpler acetic acid derivative . Febuxostat’s thiazole and cyano groups redirect activity toward enzyme inhibition, demonstrating how minor structural changes alter therapeutic targets .
Synthetic Complexity :
- Derivatives like Febuxostat require multi-step synthesis (e.g., hydrolysis, cyclization) , while the standalone target compound may be easier to synthesize but lacks standalone commercial viability .
Solubility and Permeability: The phenoxy analog (C₁₂H₁₆O₄) has higher water solubility than lipophilic derivatives like Compound 9g, impacting formulation strategies .
Biological Activity
2-[3-(2-methylpropoxy)phenyl]acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 2-methylpropoxy group and an acetic acid moiety. Its biological activity is typically assessed through various bioassays that evaluate its efficacy against specific biological targets or pathways.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be depicted as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Acetic acid, ether |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antibacterial Activity : Studies have shown that phenylacetic acid derivatives can disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death. For example, phenylacetic acid (PAA) demonstrated significant antibacterial activity against Agrobacterium tumefaciens with an IC50 value of 0.8038 mg/mL, indicating its potential as a biocontrol agent in agriculture .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, as many phenylacetic acid derivatives are known to inhibit inflammatory pathways and reduce cytokine production.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .
Research Findings
Recent studies have explored the biological activities of this compound and related compounds. Key findings include:
- Antimicrobial Efficacy : A comparative study highlighted that phenylacetic acid derivatives possess varying degrees of antimicrobial activity against plant pathogens, with some exhibiting over 90% effectiveness against Ralstonia solanacearum and Alternaria alternata .
- Pharmacological Applications : The compound has been investigated for its potential use in pharmaceuticals, particularly in formulations aimed at treating inflammatory conditions and infections.
Case Studies
Several case studies have been conducted to assess the efficacy of phenylacetic acid derivatives:
- Study on Plant Pathogens : A study isolated Bacillus megaterium L2, which produced antibacterial metabolites including PAA. The metabolites were effective against multiple plant pathogens, showcasing their potential for agricultural applications .
- Clinical Relevance : Research into similar compounds has indicated their role in managing pain and inflammation associated with conditions such as gout and arthritis, suggesting that derivatives like this compound could be beneficial in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
